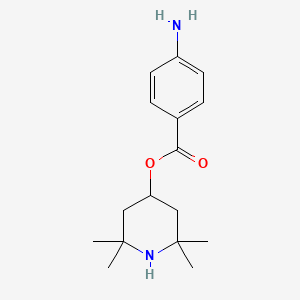

2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate

Description

Properties

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) 4-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-15(2)9-13(10-16(3,4)18-15)20-14(19)11-5-7-12(17)8-6-11/h5-8,13,18H,9-10,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDIMYAPCFFQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate typically involves the reaction of 2,2,6,6-Tetramethyl-4-piperidone with 4-aminobenzoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminobenzoate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the preparation of Bobbitt's salt, which is used as an oxidant in organic reactions. The compound's stability and reactivity make it suitable for synthesizing other piperidine derivatives.

Polymer Chemistry

2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate is utilized as an additive in polymer formulations to enhance thermal stability and light resistance. It is especially effective in polyamide systems where it acts as a stabilizer against oxidative degradation.

Photocatalysis

Recent studies have explored the use of this compound in photocatalytic applications. Its incorporation into photocatalytic systems has shown promising results in enhancing the efficiency of light-driven chemical reactions.

Biological Applications

Research indicates potential biological applications due to the compound's structural similarity to biologically active piperidine derivatives. Its derivatives are being investigated for their pharmacological properties, including antitumor and antimicrobial activities.

Case Study 1: Bobbitt's Salt Synthesis

A study highlighted the synthesis of Bobbitt's salt using this compound as a key intermediate. The reaction demonstrated high yields and selectivity for oxidation reactions involving alcohols and aldehydes.

Case Study 2: Polymer Stabilization

In polymer chemistry research, this compound was tested as a stabilizer in polyamide formulations. The results indicated a significant improvement in thermal stability compared to control samples without the additive.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for oxidants like Bobbitt's salt | High yields reported in synthetic pathways |

| Polymer Chemistry | Thermal stabilizer for polyamides | Enhanced resistance to thermal degradation |

| Photocatalysis | Component in photocatalytic systems | Improved efficiency in light-driven reactions |

| Biological Research | Potential pharmacological applications | Investigated for antitumor and antimicrobial effects |

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate involves its interaction with specific molecular targets. The compound can act as a stabilizer by inhibiting the degradation of materials through its antioxidant properties. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Application-Specific Comparisons

- Polymer Additives: Methacrylate and succinate esters are widely used as light stabilizers (e.g., Mark LA 87, Cyasorb 3853) due to their radical-scavenging capabilities . The 4-aminobenzoate derivative may serve as a UV absorber but lacks documented industrial use.

- Fluorescent Probes: Bis-TMP naphthalimide derivatives (e.g., bis-TMP naphthalimide) exhibit strong fluorescence and are used as biomarkers .

Research Findings and Data Tables

Table 1: Thermal Stability of Selected Derivatives

Biological Activity

2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate is an organic compound with the molecular formula . It is recognized for its potential biological activities, including antiviral properties and its role as a scaffold in drug design. This article explores the compound's biological activity through various studies and research findings.

- Molecular Weight : 276.38 g/mol

- Boiling Point : 188-189 °C

- Melting Point : 16-18 °C

- Density : 0.912 g/mL at 25 °C

Biological Activity Overview

The compound has been studied for its biological activities, particularly in relation to its antiviral properties against HIV and other pathogens. The following sections detail specific findings from various studies.

Research indicates that derivatives of this compound have been used as scaffolds to develop inhibitors targeting HIV entry mechanisms. For instance, modifications to the compound have led to the synthesis of new inhibitors that demonstrate significant activity against HIV gp120, a crucial protein involved in viral entry into host cells .

Case Studies

- Study on HIV Inhibition :

- Cytotoxicity Assessment :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the piperidine ring and the introduction of various functional groups can significantly affect the biological activity of the compound. For example:

- Replacing certain groups within the molecule can convert it from an agonist to an antagonist of gp120 .

- The rigidity and electronic properties of substituents on the piperidine ring play a critical role in enhancing or diminishing antiviral activity.

Toxicological Profile

Toxicological studies indicate that the median lethal dose (LD50) of related compounds is approximately 906 mg/kg in rats . This information is crucial for understanding the safety profile of compounds derived from or related to this compound.

Summary Table of Biological Activities

| Activity | Value/Description |

|---|---|

| Molecular Weight | 276.38 g/mol |

| Boiling Point | 188-189 °C |

| Melting Point | 16-18 °C |

| Antiviral Activity (IC50) | 5.1 - 6.4 μM |

| Cytotoxicity (CC50) | ~17.8 μM |

| LD50 (in rats) | 906 mg/kg |

Q & A

Q. What are the recommended synthetic routes for 2,2,6,6-tetramethylpiperidin-4-yl 4-aminobenzoate, and how can intermediates be characterized?

The compound can be synthesized via a two-step reaction. First, 4-nitro-1,8-naphthalic anhydride reacts with 4-amino-2,2,6,6-tetramethylpiperidine in ethanol/DMF under reflux to form a nitro intermediate. Subsequent reduction yields the final product. Key intermediates should be characterized using HPLC (>98% purity) and NMR (¹H/¹³C) to confirm structural integrity. For example, the nitro intermediate exhibits distinct aromatic proton shifts (δ 8.5–9.0 ppm) and carbonyl signals (δ 170–175 ppm) .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

X-ray crystallography reveals critical structural features, such as bond lengths and hydrogen-bonding networks. For instance, in the bis-TMP naphthalimide derivative (a related structure), N–H⋯O hydrogen bonds (donor-acceptor distance: 3.013 Å) stabilize the crystal lattice. Disorder in the crystal structure (e.g., positional ambiguity of substituents) can be resolved using SHELXL refinement and validated via ORTEP diagrams .

Q. What spectroscopic methods are optimal for confirming the presence of the 4-aminobenzoate moiety?

- UV-Vis spectroscopy : The 4-aminobenzoate group absorbs at λmax ~310 nm due to π→π* transitions.

- FTIR : Look for N–H stretches (3350–3450 cm⁻¹) and ester C=O stretches (1710–1740 cm⁻¹).

- Mass spectrometry : ESI-MS should show [M+H]<sup>+</sup> peaks matching the molecular weight (e.g., m/z 357.5 for a related thiazole derivative) .

Advanced Research Questions

Q. How do steric effects from the tetramethylpiperidine group influence resonance structures in related compounds?

In bis-TMP naphthalimide, the bulky 2,2,6,6-tetramethylpiperidine groups restrict rotational freedom, leading to distinct resonance contributors. Bond-length analysis (e.g., N2–C5: 1.342 Å vs. C1–C2: 1.458 Å) confirms partial double-bond character in the naphthalimide core. DFT calculations (B3LYP/6-31G*) can model these effects .

Q. What strategies mitigate π-stacking interference in fluorescence applications of derivatives?

Steric hindrance from the tetramethylpiperidine group prevents close π-π interactions. For example, in bis-TMP naphthalimide, T-shaped π-stacking (edge-to-face interactions) between aromatic rings minimizes self-quenching. Confirm via crystallographic packing analysis (e.g., dihedral angles >60°) and fluorescence quantum yield measurements (e.g., Φ >0.8 in ethanol) .

Q. How can catalytic hydrogenation optimize the synthesis of tetramethylpiperidine precursors?

Use Cu–Cr/γ-Al2O3 catalysts for hydrogenating 2,2,6,6-tetramethylpiperidin-4-one to 2,2,6,6-tetramethylpiperidin-4-ol (yield: 90%). Optimize parameters:

- Temperature : 120–140°C

- H2 pressure : 3–5 MPa

- Catalyst loading : 5–7 wt% Characterize catalysts via XRD (Cu<sup>0</sup> crystallite size: 8–12 nm) and TPR (reduction peaks at 220–250°C) .

Data Contradictions and Resolution

Q. Conflicting reports on thermal stability: How to reconcile discrepancies?

Thermal stability varies with substituents. For example:

- Tetramethylpiperidinyl stearate : Decomposes at 250–300°C (TGA).

- Bis-TMP naphthalimide : Stable up to 350°C due to rigid aromatic cores. Resolve contradictions by standardizing TGA-DSC protocols (heating rate: 10°C/min, N2 atmosphere) and reporting substituent-specific data .

Q. Why do NMR spectra of similar compounds show variable splitting patterns?

Dynamic effects (e.g., hindered rotation) cause splitting. For 2,2,6,6-tetramethylpiperidin-4-yl derivatives, equatorial vs. axial conformers lead to distinct ¹H NMR signals. Use VT-NMR (variable temperature) to coalesce peaks (e.g., at 80°C in DMSO-d6) and calculate rotational barriers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.